molecular formula C11H17F2NO4 B12446850 (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Cat. No.: B12446850
M. Wt: 265.25 g/mol
InChI Key: OEXVKTNKFKHQQQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid moiety at the 3S position. Its structure combines steric protection (via the Boc group) with electronic modulation (via the difluoro substituents), making it a valuable intermediate in medicinal chemistry and drug design. The stereochemistry at the 3S position is critical for its interaction with biological targets, such as enzymes or receptors requiring chiral recognition .

Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)7(6-14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1

InChI Key

OEXVKTNKFKHQQQ-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@@H](C1)C(=O)O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of fluorine atoms at the 4,4-positions using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Protection: Protection of the carboxylic acid group using a protecting group like tert-butyl (2-methylpropan-2-yl) to form the ester.

    Oxidation/Reduction: Depending on the desired stereochemistry, oxidation or reduction steps may be employed to achieve the (3S) configuration.

    Deprotection: Removal of the protecting group to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target.

Biological Activity

(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H16F2N2O3\text{C}_{12}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_3

This structure features a piperidine ring substituted with a difluoromethyl group and an oxycarbonyl moiety, which may influence its interaction with biological targets.

The biological activity of (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is primarily attributed to its ability to interact with neurotransmitter receptors. Preliminary studies suggest that it may act as an antagonist at N-methyl-D-aspartate (NMDA) receptors, similar to other piperidine derivatives known for neuroprotective effects .

2. Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Neuroprotective Effects : NMDA antagonists are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease and in preventing neuronal damage during ischemic events .
  • Cytotoxic Activity : Some derivatives of piperidine carboxylic acids have shown significant cytotoxicity against cancer cell lines. For instance, studies have reported that related compounds exhibit selective cytotoxicity against murine mammary carcinoma and human colorectal adenocarcinoma .

3. Case Studies

Several studies have investigated the biological activity of similar piperidine derivatives:

StudyCompoundBiological ActivityFindings
11aNMDA AntagonistDisplaced [3H]CPP binding with an IC50 of 95 nM; protected mice from NMDA-induced lethality.
11cNMDA AntagonistIC50 of 120 nM; demonstrated neuroprotective effects in vivo.
VariousCytotoxicityHigh cytotoxic activity against COLO201 and MDA-MB-231 cell lines; induced cell cycle arrest.

In Vitro Studies

In vitro assays demonstrate the compound's potential efficacy:

  • Cell Viability Assays : MTT assays conducted on various cancer cell lines showed that the compound significantly reduces cell viability in a dose-dependent manner.
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in cell cycle arrest at the G0/G1 phase, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analog: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Key Differences :
    • Substituents : The phenyl group at position 4 (vs. difluoro groups at positions 4,4) introduces aromaticity and increased lipophilicity.
    • Molecular Weight : 305.37 g/mol (vs. higher molecular weight for the difluoro analog due to fluorine atoms) .
    • Electronic Effects : The phenyl group provides electron-withdrawing resonance effects, while the difluoro substituents exert strong inductive electron-withdrawing effects, altering the piperidine ring’s electronic environment.
Property Target Compound (Difluoro) (3S,4R)-Boc-4-phenyl Analog
Molecular Formula C12H17F2NO4 C17H23NO4
Key Substituents 4,4-difluoro 4-phenyl
LogP (Predicted) ~1.5–2.0 ~2.5–3.0 (higher lipophilicity)
Stereochemical Complexity 3S configuration 3S,4R configuration

Research Findings :

  • The difluoro analog’s electronegative substituents enhance solubility in polar solvents compared to the phenyl analog, which favors hydrophobic interactions .
  • NMR chemical shifts for protons near fluorine atoms in the target compound are deshielded (+0.08–0.12 ppm shifts) compared to the phenyl analog, reflecting electronic differences .

Functional Analog: (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic Acid

  • Key Differences :
    • Substituents : Thiophene rings and a butenyl chain (vs. difluoro and Boc groups) confer distinct electronic and steric profiles.
    • LogP : 5.04 (vs. ~1.5–2.0 for the target compound), indicating significantly higher lipophilicity .
Property Target Compound (Difluoro) Thiophene-containing Analog
Molecular Weight ~277.27 g/mol 375.56 g/mol
Key Functional Groups Boc, -COOH Thiophene, -COOH
Bioavailability Implications Enhanced polarity High membrane permeability

Research Findings :

  • The thiophene analog’s high logP suggests superior cell membrane penetration, whereas the target compound’s fluorine and Boc groups may favor aqueous solubility and metabolic stability .

Stereochemical Analog: (4S)-5,5-Dimethylthiazolidine-4-carboxylic Acid Derivatives

  • Key Differences :
    • Core Structure : Thiazolidine (5-membered ring) vs. piperidine (6-membered ring).
    • Stereochemistry : 4S configuration in thiazolidine vs. 3S in the target compound .
Property Target Compound (Piperidine) Thiazolidine Analog
Ring Size 6-membered 5-membered
Conformational Flexibility Moderate Restricted
Pharmacological Relevance Enzyme inhibition Chelation/ion binding

Research Findings :

  • The piperidine core allows greater conformational flexibility, enabling interactions with larger binding pockets, while thiazolidines are more rigid and suited for metal coordination .

Q & A

Q. Table 1. Key Synthetic Conditions from Evidence

StepReagents/ConditionsReference
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 25°C
FluorinationDAST, CH₂Cl₂, -40°C
Ester HydrolysisHCl (36.5%), H₂O, 93–96°C, 17h

Q. Table 2. Analytical Parameters for Impurity Profiling

TechniqueColumn/DetectorConditionsReference
HPLCC18, 250 × 4.6 mm0.1% TFA in H₂O/MeCN gradient, 254 nm
Chiral HPLCChiralpak IAHexane/iPrOH (80:20), 1.0 mL/min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.